

PVP-037 Formulation for In Vivo Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: PVP-037
Cat. No.: B15609902

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Introduction

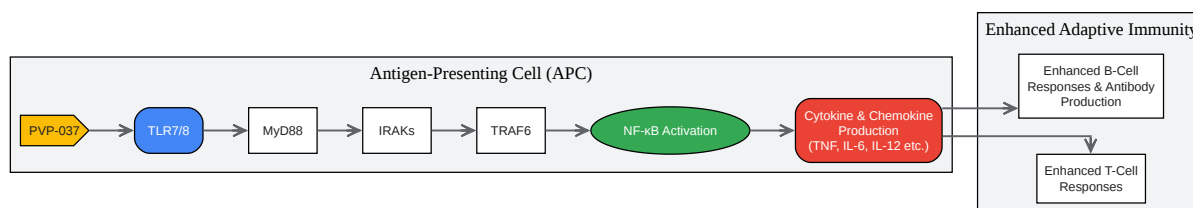
PVP-037 is a novel, potent imidazopyrimidine-based agonist of Toll-like receptor 7 and 8 (TLR7/8).[1][2] It has been identified as a promising vaccine adjuvant that enhances immune responses.[2][3] Developed through phenotypic screening of primary human peripheral blood mononuclear cells (PBMCs), **PVP-037** and its analogs have demonstrated significant immunomodulatory activity, including the induction of NF- κ B and the production of various cytokines and chemokines.[3][4] This document provides detailed application notes and protocols for the in vivo use of **PVP-037** formulations, based on preclinical studies in murine models.

Mechanism of Action

PVP-037 and its analogs function by activating the innate immune system through the stimulation of TLR7 and TLR8, which are pattern-recognition receptors expressed on antigen-presenting cells like monocytes and dendritic cells.[2][3] This activation leads to a downstream signaling cascade that results in broad innate immune activation and enhanced antigen-specific humoral and cellular immune responses.[4][5]

Signaling Pathway

The activation of TLR7/8 by **PVP-037** in antigen-presenting cells initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, ultimately enhancing the adaptive immune response.



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Caption: PVP-037 signaling pathway in an antigen-presenting cell.

In Vitro Activity

PVP-037 was identified from a screen of approximately 200,000 small molecules for its ability to induce NF-κB activation.[3][6] It demonstrated potent activity in primary human PBMCs, inducing the production of a variety of cytokines and chemokines. Interestingly, **PVP-037** showed no activity in the human monocytic cell line THP-1, highlighting the importance of using primary cells for screening.[4]

Cytokine and Chemokine Production Induced by PVP-037 in Human PBMCs

Cytokine/Chemokine	Activity
TNF	Induced
GM-CSF	Induced
Interferon- γ	Induced
Interleukin-10 (IL-10)	Induced
Interleukin-12p70 (IL-12p70)	Induced
Interleukin-1 β (IL-1 β)	Induced
Interleukin-6 (IL-6)	Induced
CCL3 (MIP1 α)	Induced

Data sourced from BioWorld, 2024.

Development of Optimized Analogs and Formulations

Structure-activity relationship (SAR) studies led to the development of optimized analogs of **PVP-037**.^[4]

- **PVP-037.1**: Showed enhanced induction of TNF in porcine PBMCs and an improved pharmacokinetic/ADME profile.
- **PVP-037.2**: A primary amine derivative of **PVP-037.1** with improved solubility, enhanced clearance from blood plasma, and negligible hemolytic activity.
- **PVP-037.2/SE**: A formulation of **PVP-037.2** with a squalene-based oil-in-water emulsion (SE) that demonstrated synergistic enhancement of adjuvanticity.^[4]

In Vivo Adjuvanticity Studies

In vivo studies in mouse models of influenza and SARS-CoV-2 have demonstrated the potent adjuvant effects of **PVP-037** analogs and their formulations.

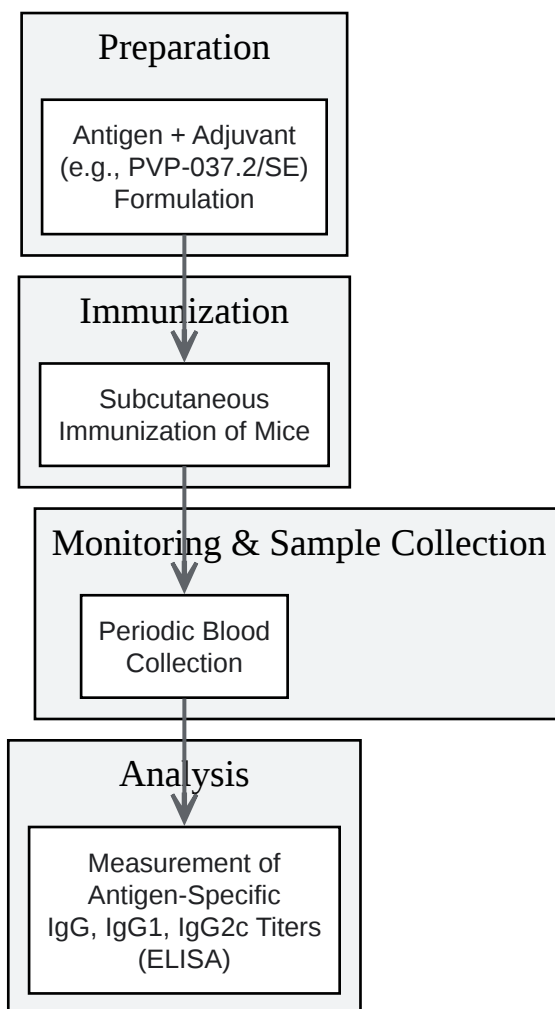
Summary of In Vivo Efficacy in Murine Models

Model	Adjuvant Formulation	Key Findings
Influenza	PVP-037.1	Increased anti-rHA IgG titers in adult mice.
PVP-037.2	Significantly enhanced antigen-specific IgG1 and IgG2c production after a single dose.	
SARS-CoV-2	PVP-037.2	Drove enhancement of total IgG, IgG1, and IgG2c.
PVP-037.2/SE	Led to a 10-fold enhancement in both total IgG and IgG2c class-switched antibody responses compared to PVP-037.2 alone.	

Experimental Protocols

The following are generalized protocols based on the described in vivo studies. Researchers should optimize these protocols for their specific antigens and experimental models.

Experimental Workflow for In Vivo Adjuvanticity Studies



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Caption: General experimental workflow for in vivo adjuvanticity studies.

Protocol 1: Preparation of PVP-037.2/SE Adjuvanted Vaccine Formulation

Materials:

- **PVP-037.2**
- Squalene-based oil-in-water emulsion (SE)
- Antigen of interest (e.g., recombinant hemagglutinin (rHA) for influenza, or SARS-CoV-2 spike protein)

- Sterile, pyrogen-free phosphate-buffered saline (PBS)
- Sterile vials

Procedure:

- Reconstitution of **PVP-037.2**: Reconstitute lyophilized **PVP-037.2** in a suitable solvent as per the manufacturer's instructions to create a stock solution. Due to its improved solubility, sterile PBS or water can be explored.
- Admixture with Squalene Emulsion: a. In a sterile vial, add the required volume of the squalene-based oil-in-water emulsion. b. Add the calculated volume of the **PVP-037.2** stock solution to the emulsion. c. Gently vortex the mixture to ensure homogenous distribution of the adjuvant within the emulsion. This is the **PVP-037.2/SE** adjuvant formulation.
- Antigen Formulation: a. In a separate sterile vial, dilute the antigen of interest to the desired concentration with sterile PBS. b. Add the antigen solution to the **PVP-037.2/SE** adjuvant formulation. c. Gently mix by inversion or brief vortexing.
- Final Formulation: The final formulation should contain the desired doses of antigen and **PVP-037.2** per injection volume (e.g., 50-100 μ L for subcutaneous injection in mice).

Note: The stability of the final formulation should be assessed. The provided search results indicate that the **PVP-037.2/SE** formulation is stable.[4]

Protocol 2: Murine Immunization and Bleeding

Materials:

- Appropriate mouse strain (e.g., BALB/c or C57BL/6)
- Adjuvanted vaccine formulation
- Control formulations (e.g., antigen alone, antigen + SE vehicle)
- Syringes and needles for subcutaneous injection (e.g., 27-30 gauge)
- Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)

Procedure:

- **Animal Handling:** Acclimatize mice to the facility for at least one week before the start of the experiment. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
- **Immunization Schedule:** a. **Primary Immunization (Day 0):** Administer a single dose (e.g., 50-100 μ L) of the prepared vaccine formulation subcutaneously at the base of the tail or in the scruff of the neck. Include control groups receiving antigen alone or antigen with the SE vehicle. b. **Booster Immunization (Optional, e.g., Day 21):** For prime-boost studies, a second immunization can be administered at a specified time point after the primary immunization.
- **Blood Collection:** a. Collect blood samples at predetermined time points (e.g., pre-immunization on Day 0, and post-immunization on Days 14, 28, etc.). b. Blood can be collected via the tail vein, saphenous vein, or retro-orbital sinus. c. Process the blood to separate serum and store at -20°C or -80°C until analysis.

Protocol 3: Measurement of Antigen-Specific Antibody Titers (ELISA)

Materials:

- 96-well ELISA plates
- Recombinant antigen
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 1-5% BSA or non-fat milk)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Mouse serum samples
- Secondary antibodies conjugated to HRP (e.g., anti-mouse IgG, IgG1, IgG2c)
- Substrate solution (e.g., TMB)

- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

Procedure:

- Plate Coating: Coat the wells of a 96-well plate with the recombinant antigen diluted in coating buffer. Incubate overnight at 4°C.
- Washing: Wash the plate multiple times with wash buffer to remove unbound antigen.
- Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
- Washing: Repeat the washing step.
- Serum Incubation: Serially dilute the collected mouse serum samples in blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody specific for the desired isotype (IgG, IgG1, or IgG2c) to each well. Incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
- Stop Reaction: Add the stop solution to each well to stop the reaction.
- Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Data Analysis: Determine the antibody titer for each sample, which is typically defined as the reciprocal of the highest serum dilution that gives a signal above a predetermined cutoff (e.g., twice the background).

Future Directions

Future research with **PVP-037** and its analogs may include:

- Evaluation in other preclinical models, such as porcine and non-human primates.[4]
- Investigation of additional immune pathways that may be involved in its mechanism of action, such as the inflammasome.[4]
- Assessment of vaccine efficacy in pathogen challenge studies.[4][6]
- Studies on the durability of the immune response and the induction of T-cell responses.[4][6]
- Toxicology studies on stable formulations.[6]
- Application as an adjuvant for vaccines against other infectious diseases (e.g., pertussis), as well as for cancer and substance abuse (e.g., fentanyl) vaccines.[3]

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